2-Metoxi-2-(tiofen-2-il)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

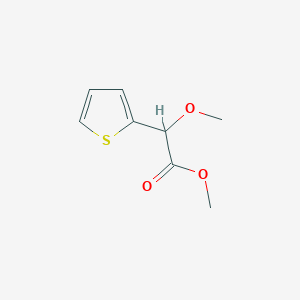

Methyl 2-methoxy-2-(thiophen-2-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-methoxy-2-(thiophen-2-yl)acetate plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It has been identified in the synthesis of anticholinergic agents, which are used in treating chronic obstructive pulmonary disease (COPD). The compound is involved in the production of:

- Tiotropium Bromide : An anticholinergic medication used for COPD management.

- Aclidinium Bromide : Another anticholinergic agent for COPD treatment.

The synthesis process typically involves esterification reactions that yield high-purity products suitable for pharmaceutical applications .

Agricultural Applications

In agriculture, methyl 2-methoxy-2-(thiophen-2-yl)acetate has been explored for its fungicidal properties. A study highlighted its effectiveness as a fungicide against various plant pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance antifungal activity, making it a candidate for developing new agricultural pesticides .

Synthetic Organic Chemistry

As a versatile building block, methyl 2-methoxy-2-(thiophen-2-yl)acetate is widely utilized in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : It can react with nucleophiles to form more complex structures.

- Cross-Coupling Reactions : It serves as a precursor for synthesizing complex organic molecules through palladium-catalyzed reactions.

This compound's ability to facilitate the formation of diverse chemical entities makes it valuable in both academic research and industrial applications .

Data Table: Summary of Applications

Case Study 1: Anticholinergic Agents Synthesis

A purification process was developed to enhance the yield and purity of methyl 2-methoxy-2-(thiophen-2-yl)acetate derivatives used in synthesizing anticholinergic agents. The process achieved over 70% yield with minimal impurities, making it suitable for pharmaceutical applications .

Case Study 2: Antifungal Activity

Research conducted on methyl 2-methoxy-2-(thiophen-2-yl)acetate derivatives demonstrated significant antifungal activity against Fusarium species. The study showed that structural modifications could lead to enhanced efficacy, suggesting potential for new fungicides based on this scaffold .

Mecanismo De Acción

Mode of Action

It is known that thiophene derivatives, which Methyl 2-methoxy-2-(thiophen-2-yl)acetate is a part of, have a variety of biological effects . .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Methyl 2-methoxy-2-(thiophen-2-yl)acetate is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Methyl 2-methoxy-2-(thiophen-2-yl)acetate .

Análisis Bioquímico

Biochemical Properties

For instance, some thiophene derivatives have been found to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Cellular Effects

It is possible that this compound could influence cell function in a manner similar to other thiophene derivatives . For example, some thiophene derivatives have been found to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar thiophene derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiophene derivatives are known to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-2-(thiophen-2-yl)acetate typically involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-thiopheneacetic acid+methanolacid catalystMethyl 2-methoxy-2-(thiophen-2-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of Methyl 2-methoxy-2-(thiophen-2-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methoxy-2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiophene derivatives.

Comparación Con Compuestos Similares

Methyl 2-thiopheneacetate: Similar structure but lacks the methoxy group.

Ethyl 2-thiopheneacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-methoxy-2-(thiophen-2-yl)acetate is unique due to the presence of both a methoxy group and a thiophene ring, which can influence its reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

Methyl 2-methoxy-2-(thiophen-2-yl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a methoxy group and a thiophene ring. This compound has garnered attention for its biological activity, particularly in the context of drug development and synthetic chemistry.

Chemical Structure and Properties

The compound is classified as an ester, with the following chemical formula:

It possesses a methoxy group that enhances its solubility and stability, making it more reactive compared to simpler analogs. The thiophene ring contributes to its electronic properties, which are crucial for various biological interactions.

Synthesis

The synthesis of methyl 2-methoxy-2-(thiophen-2-yl)acetate typically involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst. The reaction is generally conducted under reflux conditions to ensure complete conversion.

Anticholinergic Properties

Research indicates that derivatives of methyl 2-methoxy-2-(thiophen-2-yl)acetate can serve as intermediates in the synthesis of anticholinergic agents. These agents are particularly relevant in treating conditions such as chronic obstructive pulmonary disease (COPD), where they target muscarinic receptors . The biological activity of these compounds often correlates with their structural modifications, suggesting that methyl 2-methoxy-2-(thiophen-2-yl)acetate may also exhibit similar properties.

Inhibition of mPGES-1

Methyl 2-methoxy-2-(thiophen-2-yl)acetate has been explored for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a significant target in inflammation and cancer therapy. Compounds derived from this structure have shown selective inhibitory activity against mPGES-1, with promising IC50 values in low micromolar ranges. This inhibition can lead to reduced levels of pro-inflammatory prostaglandins, making it a candidate for further pharmacological development .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, including methyl 2-methoxy-2-(thiophen-2-yl)acetate. The findings indicated moderate to strong activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values varied significantly among tested compounds, highlighting the importance of structural variations on biological efficacy .

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Methyl 2-methoxy-2-(thiophen-2-yl)acetate | 50 | 85 |

| Control (Standard Antibiotic) | 10 | 95 |

Anti-Tubercular Activity

In another investigation, derivatives of methyl 2-methoxy-2-(thiophen-2-yl)acetate were tested for anti-tubercular activity against Mycobacterium tuberculosis. The results demonstrated promising activity, with some compounds achieving MIC values comparable to established anti-tubercular drugs . This reinforces the potential of thiophene-containing compounds in developing new treatments for resistant strains.

Propiedades

IUPAC Name |

methyl 2-methoxy-2-thiophen-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-10-7(8(9)11-2)6-4-3-5-12-6/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNFHAXSMACVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.